Several synthetic routes have been explored for the preparation of Erlotinib Hydrochloride. Common starting materials include 3,4-dihydroxybenzoic acid [], 2-nitryl-4, 5-2 (2-methoxyethoxy) cyanophenyl [], or 3,4-dihydroxybenzoate ethyl [].
One method involves a multi-step process starting from 3,4-dihydroxybenzoic acid, progressing through etherification, nitration, reduction, cyclization, and chlorination, followed by condensation with 3-aminophenylacetylene to yield Erlotinib Hydrochloride [].
Another approach utilizes 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile as a key intermediate, synthesized through the cyclization of 2-amino-4,5-bis(2-methoxyethoxy)benzonitrile []. This intermediate then undergoes a Pd-catalyzed Buchwald-Hartwig cross-coupling reaction, hydrolysis, Bestmann-Ohira reaction, and finally, salt formation to yield Erlotinib Hydrochloride.
Efforts have been made to optimize the synthesis of Erlotinib Hydrochloride, focusing on improving yields, reducing the use of hazardous reagents, and simplifying the synthetic route for industrial scalability [, , ].
Erlotinib Hydrochloride, chemically named N-(3-ethynylphenyl)-6,7-bis(2-methoxyethoxy)quinazolin-4-amine hydrochloride, possesses a distinct molecular structure. It features a quinazoline core, substituted with a 3-ethynylphenyl group at the 4-position and 2-methoxyethoxy groups at the 6 and 7 positions []. The hydrochloride salt form contributes to the compound's stability and solubility.
Research has focused on characterizing different polymorphic forms of Erlotinib Hydrochloride, including Form-M, Form-N, and Form-P [], as well as an amorphous form []. These polymorphs exhibit variations in their physical properties, including solubility, stability, and bioavailability, which are crucial for pharmaceutical applications.
Erlotinib Hydrochloride acts as a potent and selective tyrosine kinase inhibitor, primarily targeting the epidermal growth factor receptor (EGFR) []. It reversibly binds to the adenosine triphosphate (ATP)-binding site of the EGFR tyrosine kinase domain, thereby blocking the signaling pathways responsible for cell proliferation and survival []. By inhibiting EGFR signaling, Erlotinib Hydrochloride effectively disrupts tumor growth and progression.
Erlotinib Hydrochloride is a solid, available as a white to yellowish powder. It exhibits varying solubility depending on the solvent and pH. The compound has a molecular weight of 429.9 g/mol [].
Different polymorphic forms of Erlotinib Hydrochloride display distinct melting points and other physicochemical properties [, , ]. These properties are crucial for understanding its behavior in different environments and formulating stable and effective pharmaceutical dosage forms.
a) Drug Transport Studies: Erlotinib Hydrochloride has been utilized in investigating drug transport mechanisms across biological membranes []. Studies have demonstrated that it acts as a substrate for ATP-binding cassette (ABC) drug transporters, including P-glycoprotein (P-gp), breast cancer resistance protein (BCRP), and multidrug resistance protein 2 (MRP2) []. Understanding the interaction of Erlotinib Hydrochloride with these transporters is crucial for predicting drug absorption, distribution, and potential drug-drug interactions.
b) Protein Binding Studies: Researchers have employed Erlotinib Hydrochloride to study its binding affinity to serum proteins, particularly human serum albumin (HSA) [, , ]. These studies provide insights into the pharmacokinetic behavior of the drug, including its distribution, elimination, and potential interactions with other drugs or endogenous molecules.
c) Analytical Method Development: Several analytical techniques have been developed and validated for the quantification of Erlotinib Hydrochloride in various matrices, including bulk drug, pharmaceutical formulations, and biological samples [, , , , , ]. These methods utilize techniques such as high-performance liquid chromatography (HPLC) coupled with UV or mass spectrometry detection, enabling accurate and sensitive determination of the drug in different research settings.
CAS No.:
CAS No.: 507-60-8
CAS No.: 101312-07-6
CAS No.: 19519-55-2
CAS No.: